
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is a synthetic organic compound that belongs to the class of nicotinic acids. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of various pharmacologically active agents.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid typically involves multi-step organic reactions. A common synthetic route might include:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorobenzaldehyde and tetrahydrofuran.
Formation of Intermediate: The first step could involve the formation of an intermediate compound through a reaction such as a Grignard reaction or a Friedel-Crafts acylation.
Cyclization: The intermediate is then subjected to cyclization reactions to form the nicotinic acid core structure.
Functional Group Modification:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.
科学的研究の応用
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: As a tool for studying biochemical pathways and enzyme interactions.
Medicine: Potential use in the development of new pharmaceuticals, particularly those targeting nicotinic acid receptors.
Industry: Applications in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid would depend on its specific interactions with biological targets. Typically, nicotinic acids exert their effects by binding to and modulating the activity of nicotinic acid receptors, which are involved in various physiological processes such as lipid metabolism and inflammation.
類似化合物との比較
Similar Compounds
Nicotinic Acid: The parent compound, known for its role in lipid metabolism.
4-Chlorobenzyl Nicotinate: A related compound with similar structural features.
Tetrahydrofuran-3-ylmethoxy Nicotinate: Another analog with a different substitution pattern.
Uniqueness
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid is unique due to the specific combination of the chlorophenyl and tetrahydrofuran-3-ylmethoxy groups, which may confer distinct pharmacological properties and reactivity compared to other nicotinic acid derivatives.
特性
分子式 |
C17H16ClNO4 |
|---|---|
分子量 |
333.8 g/mol |
IUPAC名 |
5-(4-chlorophenyl)-6-(oxolan-3-ylmethoxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C17H16ClNO4/c18-14-3-1-12(2-4-14)15-7-13(17(20)21)8-19-16(15)23-10-11-5-6-22-9-11/h1-4,7-8,11H,5-6,9-10H2,(H,20,21) |
InChIキー |
PXPZKJKLWUJSQF-UHFFFAOYSA-N |
正規SMILES |
C1COCC1COC2=C(C=C(C=N2)C(=O)O)C3=CC=C(C=C3)Cl |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
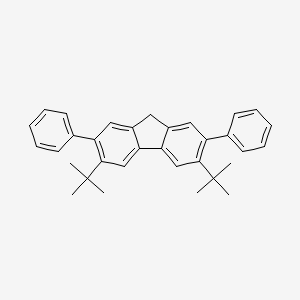
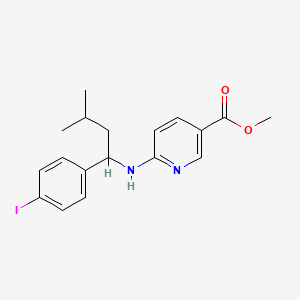

![prop-2-enyl N-[3-[3,5-bis(bromomethyl)phenoxy]propyl]carbamate](/img/structure/B8594150.png)
![1-[N-methyl-N-(2,6-dimethylphenyl)-amino]-2-propanol](/img/structure/B8594158.png)

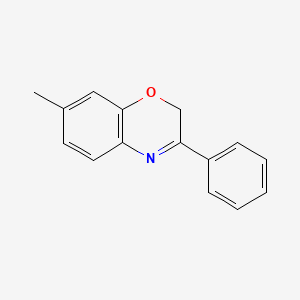
![3-[4-(4-Fluorobenzoyl)phenoxy]benzoic acid](/img/structure/B8594185.png)
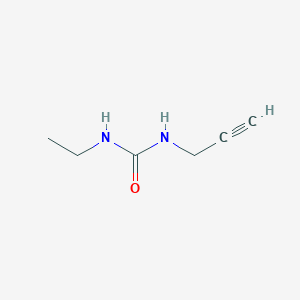
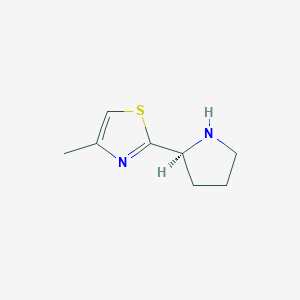

![tert-Butyl 3-[(tert-butoxycarbonyl)amino]-4-hydroxypyrrolidine-1-carboxylate](/img/structure/B8594216.png)

![Spiro[2.5]octane-4-carbaldehyde](/img/structure/B8594245.png)
